molecular formula C8H7F3N2O3 B3030883 3-Nitro-4-(2,2,2-trifluoroethoxy)aniline CAS No. 1000339-84-3

3-Nitro-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B3030883
CAS No.: 1000339-84-3
M. Wt: 236.15 g/mol
InChI Key: VHMREJURVUPZCH-UHFFFAOYSA-N
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Description

Overview of Aniline (B41778) Derivatives in Advanced Organic Chemistry Research

Aniline, the simplest aromatic amine, and its derivatives are foundational materials in the landscape of industrial and academic chemistry. researchgate.net These compounds serve as versatile precursors and intermediates in the synthesis of a vast array of organic molecules. researchgate.netslideshare.net Their significance is underscored by their integral role in the production of pharmaceuticals, polymers, dyes, pigments, and agrochemicals. transparencymarketresearch.com

In the pharmaceutical sector, aniline derivatives are precursors to essential medicines. slideshare.netnbinno.com For instance, the widely used analgesic and antipyretic drug, acetaminophen (B1664979) (paracetamol), is synthesized from an aniline starting material. nbinno.com The structural backbone of sulfonamide drugs, a class of antibacterial agents, is also derived from aniline intermediates. slideshare.net

Beyond pharmaceuticals, the industrial applications of aniline derivatives are extensive. They are crucial in the manufacturing of polyurethanes, which are used to make plastics for numerous applications, including medical devices. transparencymarketresearch.com Furthermore, the dye and pigment industry relies heavily on aniline derivatives for producing a wide spectrum of colors for textiles and printing. transparencymarketresearch.com The adaptability of the aniline structure allows for a multitude of chemical modifications, making it a cornerstone for developing new materials and biologically active compounds. cresset-group.com

Strategic Significance of Fluorinated Ethers and Nitro Groups in Aromatic Systems for Synthetic Utility

The strategic placement of specific functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties and reactivity. The combination of a fluorinated ether, such as the 2,2,2-trifluoroethoxy group, and a nitro group on an aniline framework creates a synthetically valuable molecule.

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is of particular interest in medicinal chemistry. The incorporation of fluorine into organic molecules is a common strategy to enhance key properties of a drug candidate. Fluorinated groups can increase metabolic stability by blocking sites susceptible to enzymatic oxidation, which can lead to a longer half-life in the body. The trifluoroethoxy group, a bioisostere of other alkyl ether groups, also influences the molecule's lipophilicity, which affects its absorption, distribution, and transport across biological membranes.

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic synthesis. numberanalytics.comnumberanalytics.com When attached to an aromatic ring, it strongly deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, this electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic aromatic substitution. numberanalytics.com A key synthetic advantage of the nitro group is its facile reduction to a primary amino group (-NH₂). numberanalytics.comresearchgate.net This transformation is a cornerstone of multi-step syntheses, providing a reliable route to introduce a versatile amino group, which can then be further modified to build more complex molecular architectures. numberanalytics.comresearchgate.net Aromatic nitro compounds are therefore crucial intermediates for producing pharmaceuticals, dyes, and other specialty chemicals. numberanalytics.comnumberanalytics.comresearchgate.net

Research Context of 3-Nitro-4-(2,2,2-trifluoroethoxy)aniline within Specialized Chemical Synthesis

This compound is a specialized chemical compound recognized as a valuable building block in organic synthesis. While specific, large-scale applications are not widely documented in public literature, its utility can be inferred from its chemical structure and the established roles of its close analogs. Its primary role is that of a chemical intermediate, designed for use in the synthesis of more complex, high-value molecules.

The compound combines the key features of the aniline core, the directing and activating effects of the nitro group, and the property-enhancing characteristics of the trifluoroethoxy group. This trifunctional arrangement makes it a tailored precursor for creating novel compounds in pharmaceutical and agrochemical research. For example, the related compound, 3-Nitro-4-(trifluoromethoxy)aniline, is utilized as an intermediate for pharmaceuticals and agrochemicals. atomfair.com Another analog, 3-Nitro-5-(2,2,2-trifluoroethoxy)aniline, is described as a crucial building block for complex fluorinated organic compounds and an intermediate for pesticides and herbicides.

Therefore, this compound is situated within a research context focused on creating new chemical entities where the modulation of metabolic stability, lipophilicity, and electronic properties is desired. The amino group provides a reactive site for further derivatization, while the nitro and trifluoroethoxy groups confer the specific electronic and steric properties required for targeted applications.

Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number1000339-84-3 synquestlabs.comguidechem.com
Molecular FormulaC₈H₇F₃N₂O₃ catorm.com
Molecular Weight236.15 g/mol synquestlabs.comcatorm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-7-2-1-5(12)3-6(7)13(14)15/h1-3H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMREJURVUPZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650487
Record name 3-Nitro-4-(2,2,2-trifluoroethoxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-84-3
Record name 3-Nitro-4-(2,2,2-trifluoroethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4-(2,2,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reaction Mechanisms of 3 Nitro 4 2,2,2 Trifluoroethoxy Aniline

Reactivity of the Nitro Group in 3-Nitro-4-(2,2,2-trifluoroethoxy)aniline

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the molecule's reactivity, primarily by deactivating the aromatic ring towards electrophilic attack and by being susceptible to reduction.

Reduction Pathways to Amino Groups

The conversion of the nitro group in aromatic compounds to an amino group is a fundamental and widely utilized transformation in organic synthesis. wikipedia.org For this compound, this transformation yields 4-(2,2,2-trifluoroethoxy)benzene-1,3-diamine. Various established methods can be employed for this reduction.

Catalytic Hydrogenation: This is one of the most common and efficient methods for reducing nitroarenes. mt.com The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. The process is generally clean and produces high yields.

Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are frequently used catalysts for this transformation. wikipedia.orggoogle.com

Conditions: The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) at pressures ranging from atmospheric to 50 bar and temperatures between 20 to 100 °C. google.com

Chemical Reduction: This approach uses metals in acidic media to effect the reduction. It is a classic method that remains widely used, especially on an industrial scale.

Reagents: Common systems include iron (Fe) in acetic acid or with an ammonium (B1175870) chloride solution, tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), and zinc (Zn) in acidic or basic media. wikipedia.orgchemistrysteps.com The use of iron is often preferred due to its lower cost and environmental friendliness.

The reduction process is believed to proceed through intermediate species such as nitrosobenzene (B162901) and phenylhydroxylamine, although these are typically not isolated under standard reduction conditions that lead directly to the aniline (B41778). nih.govresearchgate.net

Table 1: Common Reagents for Nitro Group Reduction

MethodReagents and CatalystsTypical Conditions
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NickelSolvent (e.g., Ethanol, Ethyl Acetate), 20-100 °C, 1-50 bar
Metal/Acid ReductionFe/HCl, Fe/CH₃COOH, Sn/HCl, Zn/HClAqueous or alcoholic solvents, often with heating
Sulfide ReductionNa₂S, NaHS, (NH₄)₂SAqueous or alcoholic solution
Transfer HydrogenationHCOOH, Hydrazine, Triethylsilane with Pd/CMild conditions, avoids high pressure H₂

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Further electrophilic aromatic substitution (EAS) on the this compound ring is complex due to the competing directing effects of the three substituents.

Amino Group (-NH₂): A powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. byjus.com

Nitro Group (-NO₂): A strong deactivating group and a meta-director, withdrawing electron density both inductively and by resonance. libretexts.orgyoutube.com

In this substituted aniline, the powerful activating and ortho-, para-directing effect of the amino group at position 1 is expected to dominate. The para-position (C4) is already occupied. Therefore, incoming electrophiles will be directed primarily to the ortho-positions (C2 and C6).

Position C2: This position is ortho to the activating -NH₂ group but is sterically hindered by the adjacent large nitro group at C3. It is also meta to the deactivating -NO₂ group.

Position C6: This position is also ortho to the activating -NH₂ group and is less sterically hindered than C2.

Position C5: This position is ortho to the deactivating -OCH₂CF₃ group and meta to both the strongly activating -NH₂ and strongly deactivating -NO₂ groups.

Reactions Involving the Amino Group

The primary amino group is a key site of reactivity in this compound, readily undergoing reactions such as diazotization and acylation.

Diazotization Reactions and Subsequent Transformations

The reaction of the primary amino group with nitrous acid (HNO₂, typically generated in situ from sodium nitrite, NaNO₂, and a strong acid like HCl or H₂SO₄) at low temperatures (0–5 °C) yields an arenediazonium salt. lumenlearning.comnih.gov This process, known as diazotization, converts the amino group into an excellent leaving group (N₂ gas), making the resulting diazonium salt a highly valuable synthetic intermediate. lumenlearning.comyoutube.com

The diazonium salt of this compound can then be subjected to a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring at the position of the original amino group.

Table 2: Representative Transformations of Arenediazonium Salts

Reagent(s)Product Functional GroupReaction Name (if applicable)
CuCl / HCl-Cl (Chloro)Sandmeyer Reaction
CuBr / HBr-Br (Bromo)Sandmeyer Reaction
CuCN / KCN-CN (Cyano)Sandmeyer Reaction
KI-I (Iodo)-
HBF₄, then heat-F (Fluoro)Balz-Schiemann Reaction
H₂O, heat-OH (Hydroxy)-
H₃PO₂-H (Deamination)-
Electron-rich aromatic compound (e.g., phenol, aniline)-N=N-Ar (Azo compound)Azo Coupling

Acylation and Other N-Functionalization Reactions

The nucleophilic amino group readily reacts with acylating agents to form N-acyl derivatives (amides). This reaction is often performed to protect the amino group or to moderate its high reactivity during other transformations, such as electrophilic aromatic substitution. doubtnut.com

Acylating Agents: Common reagents include acid chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride). google.com

Reaction Conditions: The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium acetate, to neutralize the acidic byproduct (e.g., HCl).

The resulting amide, N-(3-nitro-4-(2,2,2-trifluoroethoxy)phenyl)acetamide, has a less activating and more sterically hindered substituent (-NHCOCH₃) compared to the original amino group. This modification can alter the regioselectivity of subsequent reactions. Other N-functionalization reactions, such as sulfonylation (reaction with sulfonyl chlorides) or alkylation, are also possible.

Mechanistic Insights into Controlled Transformations

Control over the chemical transformations of this compound is achieved through a detailed understanding of the underlying reaction mechanisms.

Nitro Group Reduction: The mechanism of catalytic hydrogenation involves the stepwise addition of hydrogen across the N-O bonds on the catalyst surface. The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the rate and selectivity, preventing side reactions like hydrodehalogenation if other halogens are present on the ring. In chemical reductions, the mechanism involves a series of single-electron transfers from the metal surface.

Electrophilic Aromatic Substitution: The regioselectivity is controlled by the stability of the carbocation intermediate (the arenium ion or sigma complex) formed upon attack by the electrophile. wikipedia.org The substituents on the ring determine which positions lead to the most stable intermediate. For this compound, the amino group's ability to stabilize the positive charge of the intermediate via resonance at the ortho and para positions is the deciding factor, making it a powerful ortho-, para-director despite the presence of two deactivating groups. byjus.com

Diazotization: The mechanism begins with the protonation of nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). lumenlearning.com The nucleophilic amino group of the aniline attacks the nitrosonium ion, leading to an N-nitrosamine intermediate. A series of proton transfers and tautomerization, followed by the elimination of a water molecule, generates the stable N≡N triple bond of the diazonium ion. youtube.com Strict temperature control (0–5 °C) is crucial because it slows the decomposition of the unstable diazonium salt. nih.gov

By carefully selecting reagents, catalysts, and reaction conditions based on these mechanistic principles, chemists can selectively target different functional groups on the this compound molecule and control the outcome of its transformations.

Influence of Substituents on Reaction Selectivity and Rate

The simultaneous presence of activating and deactivating groups on the benzene (B151609) ring of this compound creates a nuanced reactivity profile, particularly in electrophilic aromatic substitution reactions. The directing effects of the substituents are crucial in determining the position of attack by an incoming electrophile.

The amino group (-NH₂) is a potent activating group and is ortho-, para-directing. chemistrysteps.comallen.in This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions. youtube.com Conversely, the nitro group (-NO₂) is a strong deactivating group and is meta-directing. libretexts.org Its electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the ring, making it less susceptible to electrophilic attack. libretexts.orgresearchgate.net

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) exhibits a dual electronic effect. The oxygen atom, with its lone pairs, can donate electron density to the ring via resonance, which would be an activating, ortho-, para-directing effect. However, the presence of the strongly electron-withdrawing trifluoromethyl group (-CF₃) imparts a significant inductive electron-withdrawing effect on the ethoxy chain and, consequently, on the aromatic ring. This inductive effect deactivates the ring.

In this compound, the substituents are positioned as follows: the amino group is at C1, the trifluoroethoxy group at C4, and the nitro group at C3. The powerful activating effect of the amino group and the ortho-, para-directing influence of the trifluoroethoxy group would primarily direct incoming electrophiles to the positions ortho and para to them. However, the strong deactivating and meta-directing nature of the nitro group must also be considered.

SubstituentPositionElectronic EffectDirecting Influence
Amino (-NH₂)C1Activating (Resonance)Ortho, Para
Nitro (-NO₂)C3Deactivating (Inductive & Resonance)Meta
2,2,2-Trifluoroethoxy (-OCH₂CF₃)C4Deactivating (Inductive), Activating (Resonance)Ortho, Para

This table summarizes the electronic effects and directing influences of the substituents on the aromatic ring of this compound.

Intramolecular Interactions Affecting Reactivity

The spatial arrangement and electronic nature of the substituents in this compound can lead to intramolecular interactions that modulate its reactivity. These interactions can influence the conformation of the molecule and the electron distribution within the aromatic system.

A key potential intramolecular interaction is hydrogen bonding. The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the ether oxygen of the trifluoroethoxy group can act as hydrogen bond acceptors. An intramolecular hydrogen bond could form between the amino group and the adjacent nitro group. This type of interaction is known to occur in ortho-nitroanilines and can affect the planarity of the nitro group with respect to the benzene ring. mdpi.com Such an interaction would influence the electronic communication between the nitro group and the aromatic π-system, potentially altering its deactivating strength. mdpi.comresearchgate.net

Furthermore, steric interactions between the adjacent nitro and trifluoroethoxy groups could influence their rotational freedom and preferred conformations. The bulky trifluoroethoxy group may sterically hinder the approach of reactants to the adjacent positions on the ring.

The electronic interplay between the substituents is also a critical factor. The strong electron-donating amino group and the electron-withdrawing nitro and trifluoroethoxy groups create a significant dipole moment across the molecule. This intramolecular charge transfer can affect the ground state electron distribution and the stability of reaction intermediates. mdpi.com

Interacting GroupsType of InteractionPotential Effect on Reactivity
-NH₂ and -NO₂Intramolecular Hydrogen BondingAlters electronic effect of the nitro group, influences planarity.
-NO₂ and -OCH₂CF₃Steric HindranceMay affect the conformation of the substituents and hinder reactant approach.
-NH₂, -NO₂, and -OCH₂CF₃Electronic Push-Pull EffectCreates a molecular dipole, influences electron distribution and stability of intermediates.

This table outlines the potential intramolecular interactions within this compound and their possible effects on the molecule's reactivity.

Theoretical and Computational Investigations of 3 Nitro 4 2,2,2 Trifluoroethoxy Aniline

Quantum Chemical Calculations and Molecular Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular properties of 3-Nitro-4-(2,2,2-trifluoroethoxy)aniline. These methods model the electronic and geometric structure of the molecule, offering a window into its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT is instrumental in performing conformational analysis to identify the most stable three-dimensional arrangement of its atoms. This analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds, particularly the C-O bonds of the trifluoroethoxy group.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. thaiscience.info The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. jmaterenvironsci.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. jmaterenvironsci.com Conversely, a small gap suggests the molecule is more reactive.

For this compound, the presence of the electron-donating amino group and the electron-withdrawing nitro group dictates the nature of the frontier orbitals. The HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the amino group, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer, a property that can be explored through computational methods like DFT. thaiscience.infonih.gov

Table 1: Conceptual Interpretation of Frontier Molecular Orbital Analysis
ParameterDefinitionPredicted Characteristics for this compoundImplication
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relatively high, influenced by the electron-donating amino group.Indicates the tendency to donate electrons in a chemical reaction.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relatively low, influenced by the electron-withdrawing nitro group.Indicates the ability to accept electrons.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO).Moderate gap size is expected due to the combination of donor and acceptor groups.Determines chemical reactivity, stability, and electronic transition energy. jmaterenvironsci.com

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. researchgate.net This analysis provides a quantitative picture of the electron distribution and helps identify electrophilic and nucleophilic sites. The calculation assigns the total electron population among the atoms, offering insights into the molecule's electrostatic potential.

In this compound, a Mulliken analysis would quantify the electron-withdrawing effects of the nitro group and the trifluoroethoxy group, and the electron-donating effect of the amino group. The analysis is expected to show significant negative charges on the highly electronegative oxygen and fluorine atoms, and a positive charge on the nitrogen atom of the nitro group. The carbon atoms in the aromatic ring would exhibit a complex pattern of partial charges due to the competing electronic effects of the substituents. It is important to note that Mulliken charges are highly dependent on the basis set used in the calculation, a known limitation of the method.

Table 2: Expected Partial Atomic Charges from Mulliken Population Analysis
Atom/GroupExpected Partial ChargeReason
Oxygen Atoms (Nitro Group)Strongly NegativeHigh electronegativity and electron-withdrawing nature of the nitro group.
Nitrogen Atom (Nitro Group)PositiveBonded to two highly electronegative oxygen atoms.
Nitrogen Atom (Amino Group)NegativeHigh electronegativity, but less negative than oxygen.
Fluorine Atoms (Trifluoroethoxy Group)Strongly NegativeHighest electronegativity among all elements present.
Aromatic Ring CarbonsVariableCharge distribution is influenced by the attached functional groups.

Molecular Descriptors and Predictive Modeling

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are widely used in predictive modeling for properties such as bioavailability and drug-likeness.

Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of passive molecular transport through membranes. A lower TPSA is generally associated with better permeability across the blood-brain barrier, while a TPSA value of less than 140 Ų is often correlated with good oral bioavailability. For this compound, the calculated TPSA is 81.1 Ų.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), measures a compound's solubility preference between a nonpolar (octanol) and a polar (water) solvent. It is a critical parameter in medicinal chemistry as it affects absorption, distribution, metabolism, and excretion (ADME). The predicted XLogP3-AA value for this compound is 2.9. This value suggests a moderate level of lipophilicity, indicating a balance between solubility in aqueous and lipid environments.

Table 3: Calculated Molecular Descriptors for this compound
DescriptorValueImplication for Bioavailability
Topological Polar Surface Area (TPSA)81.1 ŲSuggests good potential for intestinal absorption.
Lipophilicity (XLogP3-AA)2.9Indicates balanced solubility properties, favorable for membrane permeability.

The number of rotatable bonds in a molecule influences its conformational flexibility. A higher number of rotatable bonds can negatively impact oral bioavailability. This compound has two rotatable bonds, which is a favorable characteristic for drug-likeness. These bonds correspond to the C-O linkages in the ether side chain.

Hydrogen bonding capacity is another critical factor for a molecule's interaction with biological targets and for its solubility. A molecule's ability to act as a hydrogen bond donor or acceptor is quantified by counting the number of respective functional groups. The amino (-NH2) group in this compound serves as a hydrogen bond donor. The molecule contains several hydrogen bond acceptors: the two oxygen atoms of the nitro group, the oxygen atom of the ether linkage, and the three fluorine atoms of the trifluoroethoxy group, totaling seven potential acceptor sites.

Table 4: Predicted Structural and H-Bonding Properties
PropertyCountContributing Groups
Rotatable Bonds2C-O bonds of the trifluoroethoxy group.
Hydrogen Bond Donors1Amino (-NH2) group.
Hydrogen Bond Acceptors7Nitro group oxygens (2), ether oxygen (1), fluorine atoms (3).

Simulation of Spectroscopic Properties

No published data is currently available from theoretical simulations of the infrared spectrum of this compound. Such a study would be expected to provide a detailed table of vibrational modes, including the stretching and bending frequencies for the N-H bonds of the amine group, the symmetric and asymmetric stretches of the nitro group, the C-F stretches of the trifluoroethoxy group, and the various vibrations of the aromatic ring.

There is no available research detailing the simulation of the electronic absorption spectrum for this compound. A computational study in this area would offer insights into the molecule's absorption maxima (λmax) and the corresponding electronic transitions, which are influenced by the interplay of the electron-donating amino group and the electron-withdrawing nitro and trifluoroethoxy groups.

The scientific community awaits dedicated computational studies to elucidate the spectroscopic characteristics of this compound. Such research would not only contribute to the fundamental understanding of this specific molecule but also enrich the broader knowledge base of substituted anilines.

Advanced Analytical Methodologies for Characterization and Quantification of 3 Nitro 4 2,2,2 Trifluoroethoxy Aniline

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of 3-Nitro-4-(2,2,2-trifluoroethoxy)aniline from reaction mixtures and final products. The choice of technique is dictated by the compound's volatility, polarity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile and thermally labile compounds like this compound. thermofisher.comchromatographyonline.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Reverse-phase HPLC is commonly employed for the separation of aniline (B41778) derivatives. thermofisher.comsielc.com A C18 column is a typical choice for the stationary phase, offering good resolution for moderately polar compounds. chromatographyonline.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like formic acid or phosphoric acid, to control the pH and improve peak shape. sielc.comajol.info Gradient elution, where the mobile phase composition is varied during the analysis, is frequently used to separate complex mixtures containing analytes with a wide range of polarities. ajol.info

For the detection of this compound, a UV detector is highly effective due to the presence of the nitroaniline chromophore, which absorbs strongly in the UV-visible region. nih.gov The selection of an optimal wavelength, typically around the compound's absorption maximum, ensures high sensitivity. ajol.info Method validation according to ICH guidelines is crucial to ensure linearity, precision, accuracy, and robustness. ajol.info

Table 1: Illustrative HPLC Method Parameters for Aniline Derivatives

Parameter Condition
Column C18, 3 µm, 3 x 150 mm chromatographyonline.com
Mobile Phase A: Water with 0.1% Formic AcidB: AcetonitrileC: Methanol ajol.info
Gradient Optimized for separation of target analytes ajol.info
Flow Rate 1 mL/min ajol.info
Detection UV at 250 nm ajol.info
Injection Volume 10 µL

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile or Derivatized Species

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com While aniline derivatives can be analyzed directly by GC, their polarity can lead to poor peak shape and column adsorption. uw.edu.pl To overcome these issues, derivatization is often employed to convert the polar amine group into a less polar, more volatile derivative. sigmaaldrich.comlibretexts.org

Common derivatization reagents for amines include silylating agents (e.g., BSTFA), acylating agents, and alkylating agents. sigmaaldrich.comlibretexts.org The resulting derivatives exhibit improved chromatographic behavior, leading to sharper peaks and increased sensitivity. sigmaaldrich.com The choice of a GC column is also critical, with capillary columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., AT-210) providing excellent resolution for complex mixtures of isomers. tsijournals.comresearchgate.net A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection, with the NPD offering higher selectivity for nitrogen-containing compounds. tsijournals.comepa.gov

Table 2: Example GC Conditions for Analysis of Trifluoromethoxy Aniline Isomers

Parameter Condition
Column AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness tsijournals.com
Carrier Gas Helium at 3.0 psi tsijournals.com
Injector Temperature 200 °C tsijournals.com
Oven Program 50°C, then ramp to 125°C at 3°C/min, hold for 5 min, then ramp to 230°C at 45°C/min, hold for 5 min tsijournals.com
Detector Flame Ionization Detector (FID) tsijournals.com
Detector Temperature 260 °C tsijournals.com

| Injection Mode | Split (1:5) tsijournals.com |

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and assessing the purity of products. chegg.comtifr.res.in For the synthesis of this compound, TLC can be used to track the disappearance of starting materials and the appearance of the desired product. libretexts.orgrochester.edu

A typical TLC setup involves a stationary phase, such as silica (B1680970) gel coated on a glass or aluminum plate, and a mobile phase, which is a solvent or a mixture of solvents. tifr.res.in The choice of the eluent system is crucial for achieving good separation. scribd.com For nitroaniline compounds, a mixture of a nonpolar solvent like hexane (B92381) or carbon tetrachloride and a more polar solvent like ethyl acetate (B1210297) or glacial acetic acid is often effective. youtube.commerckmillipore.com

Spots are visualized under UV light, as the aromatic nitro compounds are typically UV-active. youtube.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds by comparing them to standards. scribd.com

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with chromatographic techniques, it provides a powerful analytical platform for complex mixture analysis.

GC-MS and LC-MS Applications for Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of chromatography with the identification capabilities of mass spectrometry. nih.gov

In GC-MS, after separation on the GC column, the analyte is ionized, typically by electron ionization (EI), and the resulting fragments are detected by the mass spectrometer. The fragmentation pattern provides a unique fingerprint that can be used to identify the compound. researchgate.net For aniline derivatives, derivatization may be necessary prior to GC-MS analysis to improve volatility and thermal stability. nih.govnih.gov

LC-MS is particularly useful for the analysis of non-volatile and thermally labile compounds, as it does not require the analyte to be vaporized. embrapa.br Soft ionization techniques such as electrospray ionization (ESI) are commonly used, which typically result in the formation of a protonated molecule [M+H]+, providing molecular weight information. nih.gov By coupling HPLC with a mass spectrometer, it is possible to obtain both retention time data and mass spectral information, which greatly enhances the confidence in compound identification. embrapa.br

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry, particularly UV-Visible spectroscopy, offers a straightforward and sensitive method for the quantitative determination of this compound. researchgate.netresearchgate.net The presence of the nitroaniline chromophore results in strong absorption of UV-Visible light. researchgate.netresearchgate.net

The basis of quantitative analysis using spectrophotometry is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined from a calibration curve prepared using standards of known concentrations. researchgate.net The choice of solvent is important, as it can influence the position and intensity of the absorption bands. rsc.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Acetonitrile
Formic Acid
Methanol
Phosphoric Acid
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
Hexane
Carbon Tetrachloride
Ethyl Acetate
Glacial Acetic Acid
o-nitroaniline
m-nitroaniline
p-nitroaniline
o,p-dinitroaniline
2,4,6-trichloroaniline
4-chloro-2-nitroaniline
3-chloroaniline
4-chloroaniline
2,6-dibromo-4-nitroaniline
2,4-dinitroaniline
4-(trifluoromethoxy)aniline
2-(trifluoromethoxy)aniline
3-(trifluoromethoxy)aniline
2-nitro-4-(trifluoromethoxy)benzene
3-nitro-4-(trifluoromethoxy)benzene
4-nitro-4-(trifluoromethoxy)benzene
trifluoromethoxybenzene
Anisole
Metformin
Amoxicillin
Chloroquine
Theophylline
Trimethoprim
Caffeine
Norfloxacin
Ciprofloxacin
Acetylsalicylic acid
Doxycycline hyclate
Metronidazole
Albendazole
Cloxacillin
4-carbethoxyhexafluorobutyryl chloride
N-methyl aniline
2,2,2-trichloroethyl chloroformate
Acetic anhydride (B1165640)
Trifluoroacetic anhydride
Benzyl acetate
o-xylene
1-octanol

Sample Preparation Strategies for Analytical Applications

Effective sample preparation is a critical prerequisite for the accurate and reliable characterization and quantification of this compound in various matrices. The primary objectives of sample preparation are to isolate the analyte from interfering matrix components, concentrate the analyte to a level suitable for detection, and present it in a solvent compatible with the analytical instrument, such as a high-performance liquid chromatography (HPLC) system. organomation.comdrawellanalytical.com Given the complexity of matrices in which the analyte may be found, such as environmental water or soil, robust extraction techniques are necessary. nih.gov The most common and effective strategies for aniline derivatives and nitroaromatic compounds include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govchromatographyonline.com

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction is a widely adopted technique for the preconcentration and cleanup of analytes from liquid samples. drawellanalytical.com It relies on the partitioning of a compound between a liquid phase (the sample) and a solid stationary phase (the sorbent). For compounds with intermediate polarity like this compound, which contains a polar nitro-amino functionalized ring and a non-polar trifluoroethoxy group, reversed-phase SPE is often the most suitable approach.

Detailed research findings on analogous compounds, such as various nitroaniline isomers, demonstrate the efficacy of SPE in achieving high recovery rates. nih.gov For instance, a method developed for five different nitroaniline and dinitroaniline isomers utilized a hydrophile-lipophile balance (HLB) cartridge, which is effective for a wide range of compound polarities. nih.gov Recoveries for these isomers from spiked sewage samples were reported to be between 84.6% and 94.0%. nih.gov Similarly, online SPE systems using cartridges like the Dionex SolEx™ HRP have shown excellent performance for the enrichment of aniline and nitroanilines from tap and pond water, with recoveries ranging from 93% to 147% for low-level spiked samples. chromatographyonline.com

The general procedure for an offline SPE method for this compound would involve four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The choice of sorbent and solvents is critical for success and can be inferred from methods for related compounds.

Table 1: Proposed Solid-Phase Extraction (SPE) Protocol for this compound

StepProcedurePurposeExample Solvents/Conditions
1. Conditioning The sorbent bed is solvated to activate the stationary phase for analyte retention.To ensure reproducible interaction between the analyte and the sorbent.Methanol followed by deionized water or sample matrix buffer.
2. Sample Loading The sample solution is passed through the sorbent bed at a controlled flow rate.The analyte is retained on the sorbent while the bulk of the matrix passes through.Aqueous sample, potentially with pH adjustment to ensure the analyte is in its neutral form.
3. Washing A solvent that will remove weakly bound interferences without eluting the analyte is passed through the sorbent.To remove matrix components that could interfere with subsequent analysis.A mixture of water and a small percentage of an organic solvent (e.g., 10% acetonitrile and 10% ethyl acetate). nih.gov
4. Elution A strong solvent is used to disrupt the analyte-sorbent interaction and collect the analyte.To recover the purified and concentrated analyte from the sorbent.A mixture of methanol and a small amount of acid (e.g., acetic acid) or another suitable organic solvent like acetonitrile. nih.gov

The selection of a specific sorbent, such as C18 or a polymeric phase like HLB, would depend on the specific sample matrix and the required selectivity. nih.gov The trifluoroethoxy group on the target molecule increases its hydrophobicity compared to simple nitroanilines, suggesting that a reversed-phase mechanism on a C18 or phenyl hydride column would be highly effective. mtc-usa.com

Liquid-Liquid Extraction (LLE) Approaches

Liquid-liquid extraction is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. drawellanalytical.comamericanlaboratory.com LLE is a robust method for isolating nitroaromatic compounds and aniline derivatives from aqueous samples. chromatographyonline.comnih.gov The efficiency of the extraction is governed by the partition coefficient of the analyte between the two phases.

For this compound, its basic character, due to the aniline functional group, can be exploited to enhance extraction selectivity. By adjusting the pH of the aqueous sample, the ionization state of the aniline can be controlled. In acidic conditions (low pH), the amino group becomes protonated, forming a water-soluble cation. miracosta.edu Conversely, under neutral or basic conditions (higher pH), the aniline is in its neutral, more non-polar form, which will preferentially partition into an organic solvent. amecj.com

A typical LLE procedure for extracting the target compound from a water sample would involve selecting an appropriate organic solvent, adjusting the sample pH, and performing the extraction, followed by separation and concentration of the extract.

Table 2: Proposed Liquid-Liquid Extraction (LLE) Protocol for this compound

StepProcedurePurposeExample Solvents/Conditions
1. pH Adjustment The pH of the aqueous sample is adjusted to be neutral or slightly basic (e.g., pH 7-9).To ensure the aniline group is in its neutral, non-ionized form, maximizing its solubility in the organic phase. amecj.comAddition of a dilute base like sodium hydroxide (B78521) (NaOH).
2. Solvent Addition & Extraction An immiscible organic solvent is added to the aqueous sample, and the mixture is vigorously shaken in a separatory funnel.To facilitate the transfer of the analyte from the aqueous phase to the organic phase.Solvents such as dichloromethane, ethyl acetate, or a mixture of carbon tetrachloride and methanol could be effective. nih.govmiracosta.edu
3. Phase Separation The mixture is allowed to stand until the two liquid layers have clearly separated.To allow for the distinct collection of the organic layer containing the analyte.The denser layer (often the organic solvent) is drained from the bottom of the separatory funnel.
4. Drying & Concentration The collected organic extract is dried to remove residual water, and the solvent is evaporated.To remove water that could interfere with analysis and to concentrate the analyte.A drying agent like anhydrous sodium sulfate (B86663) is used, followed by evaporation under a gentle stream of nitrogen.
5. Reconstitution The dried residue is redissolved in a small, precise volume of a solvent compatible with the analytical instrument.To prepare the final sample for injection into an HPLC or GC system.Mobile phase for HPLC analysis (e.g., acetonitrile/water mixture).

To improve extraction efficiency, factors such as the solvent-to-sample volume ratio, the addition of salt ("salting out") to the aqueous phase to decrease analyte solubility, and the number of extraction steps can be optimized. nih.gov For instance, dispersive liquid-liquid microextraction (DLLME), a miniaturized version of LLE, has been successfully optimized for other nitroaromatic compounds, achieving high preconcentration factors with minimal solvent use. nih.gov

Role As a Key Intermediate in Diverse Organic Syntheses

Precursor in the Synthesis of Functionalized Organic Molecules

There is no specific information available in the reviewed literature detailing the use of 3-Nitro-4-(2,2,2-trifluoroethoxy)aniline as a precursor for the synthesis of functionalized organic molecules.

Application in the Preparation of Pharmaceutical Intermediates and Precursors

No specific research was found that documents the application of this compound in the preparation of pharmaceutical intermediates or precursors. While related fluorinated nitroanilines serve as building blocks for active pharmaceutical ingredients (APIs), the direct lineage from this specific compound is not described in available studies. ossila.comnordmann.globalgoogle.com

Contribution to the Synthesis of Dyes and Pigments

There are no available research findings or patents that specify the use of this compound in the synthesis of dyes and pigments. Nitroanilines are common precursors for azo dyes, but the application of this particular substituted aniline (B41778) is not documented. google.com

Incorporation into Polymer Chemistry and Advanced Material Development

No specific data could be located regarding the incorporation of this compound into polymer chemistry or the development of advanced materials.

Component in the Design of Novel Fluorinated Materials

While the trifluoroethoxy group suggests potential for creating novel fluorinated materials, no published research specifically identifies this compound as a component in their design or synthesis.

Synthesis of Specialized Fluoroorganic Compounds

The presence of the trifluoroethoxy group (–OCH₂CF₃) imparts unique properties to target molecules, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. As a starting material, this compound is primarily utilized in multi-step syntheses that leverage the reactivity of its amino and nitro functional groups.

A primary application of this compound is in the synthesis of substituted benzimidazoles. Benzimidazoles are a critical class of heterocyclic compounds in which a benzene (B151609) ring is fused to an imidazole ring. nih.govvinhuni.edu.vn They form the core structure of numerous pharmaceutical agents. vinhuni.edu.vn The synthesis is typically achieved through a one-pot reaction that involves two key steps: the reduction of the nitro group followed by cyclization.

First, the nitro group of this compound is reduced to an amine, creating a transient ortho-phenylenediamine derivative, 4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine. This reduction is often performed in situ using various reducing agents. researchgate.net Common methods include catalytic hydrogenation or the use of reagents like sodium dithionite (Na₂S₂O₄). researchgate.net

Immediately following the reduction, a condensation and cyclization reaction is carried out by adding an aldehyde (R-CHO) or a carboxylic acid. This step forms the imidazole portion of the benzimidazole ring. researchgate.netorganic-chemistry.org This versatile method allows for the creation of a diverse library of 2-substituted benzimidazoles, where the substituent (R) is derived from the aldehyde used.

Table 1: General Synthesis of 5-(2,2,2-trifluoroethoxy)-2-(R)-1H-benzimidazoles

Reactant 1 Reactant 2 Catalyst/Reagent Product

This synthetic route is highly efficient and provides direct access to benzimidazoles bearing the valuable trifluoroethoxy moiety.

The trifluoroethoxy-substituted benzimidazoles synthesized from this compound are themselves considered advanced aromatic systems. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, exhibiting diverse pharmacological activities. nih.gov

These derivatives have been investigated for a variety of therapeutic applications, including:

Anticancer Agents : Many benzimidazole-containing compounds have shown potent activity against various cancer cell lines. nih.gov

Antimicrobial and Antiviral Drugs : The benzimidazole core is present in numerous anthelmintic (e.g., Albendazole), antifungal, and antiviral medications. vinhuni.edu.vn

Antihypertensive Drugs : Certain benzimidazole derivatives, such as Candesartan, are used to treat hypertension. vinhuni.edu.vn

By serving as the precursor to these complex heterocyclic systems, this compound is an integral intermediate in the development of advanced aromatic compounds with significant potential in drug discovery and materials science. The incorporation of the trifluoroethoxy group via this intermediate is a key strategy for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final active molecules.

Table 2: Classes of Marketed Drugs Featuring the Benzimidazole Core

Drug Class Example(s) Therapeutic Use
Anthelmintics Albendazole, Mebendazole Treatment of parasitic worm infections
Antihypertensives Candesartan Treatment of high blood pressure
Proton-Pump Inhibitors Omeprazole, Lansoprazole Treatment of acid reflux and ulcers
Antihistamines Astemizole, Mizolastine Treatment of allergic conditions
Anticancer Agents (Various in clinical development) Cancer therapy

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Nitro-4-(2,2,2-trifluoroethoxy)aniline, and what factors influence yield during nitro-group introduction?

  • Methodology : Hydrogenation of nitro precursors using Raney nickel in ethanol under hydrogen pressure (40–50 psi) is a common method. For example, 2,5-bis-(2,2,2-trifluoroethoxy)nitrobenzene was reduced to its corresponding aniline derivative with a yield of 98% under these conditions . Key factors include catalyst activity, solvent purity, and reaction time. The nitro group’s position and electronic effects from the trifluoroethoxy substituent may also influence reduction efficiency.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure and purity of this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to identify aromatic protons and trifluoroethoxy groups. The nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns .
  • IR : Confirm the nitro group (asymmetric stretching at ~1520 cm1^{-1}) and C-F bonds (strong absorption at 1100–1200 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 250 [M+H]+^+) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. What strategies mitigate electron-withdrawing effects of the nitro and trifluoroethoxy groups during nucleophilic substitution reactions?

  • Methodology : Use strong nucleophiles (e.g., amines, thiols) under basic conditions to enhance reactivity. For example, substitution of the trifluoroethoxy group in similar compounds proceeds via SNAr mechanisms, with K2_2CO3_3 or NaH as bases to deprotonate intermediates . Steric hindrance from the trifluoroethoxy group may require elevated temperatures (80–110°C) .

Q. How can contradictory data in reaction outcomes (e.g., unexpected byproducts during reduction) be systematically addressed?

  • Methodology :

  • Controlled Experiments : Vary reducing agents (e.g., H2_2/Pd vs. SnCl2_2) to assess selectivity. For instance, H2_2/Pd selectively reduces nitro groups, while SnCl2_2 may over-reduce aromatic rings .
  • Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify intermediates. Inconsistent yields in hydrogenation (e.g., 95–98% in vs. lower yields in other systems) may stem from catalyst poisoning or incomplete substrate dissolution.

Q. What computational approaches predict the reactivity of this compound in medicinal chemistry applications?

  • Methodology :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks. The nitro group lowers LUMO energy, enhancing electrophilicity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. Fluorine’s electronegativity and steric effects influence binding affinity .

Q. How are palladium-catalyzed cross-coupling reactions optimized for derivatizing this compound?

  • Methodology :

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or Pd(OAc)2_2 with ligands (e.g., XPhos) to enhance stability. For example, Suzuki-Miyaura coupling of boronate esters with aryl halides achieved 98% yield under nitrogen at 110°C .
  • Solvent Optimization : Polar aprotic solvents (e.g., dioxane) improve solubility, while base choice (K2_2CO3_3) maintains reaction pH .

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3-Nitro-4-(2,2,2-trifluoroethoxy)aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.